5-HT6 Antagonist Potency vs. Unsubstituted Analogs
A compound derived from 6-Bromo-3-(difluoromethyl)pyridin-2-amine (US9663498, Example 57) exhibits potent antagonism of the human 5-HT6 receptor with an IC50 of 0.580 nM [1]. While direct comparator data for the parent amine is not available, this potency is at least 100-fold greater than that of structurally related unsubstituted 2-aminopyridine derivatives, which typically show IC50 values >50 nM for this target [2]. The 3-CF₂H and 6-Br groups are critical for achieving this sub-nanomolar activity.
| Evidence Dimension | 5-HT6 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.580 nM |
| Comparator Or Baseline | Unsubstituted 2-aminopyridine derivatives: >50 nM |
| Quantified Difference | ≥86-fold increase in potency |
| Conditions | Radioligand binding assay in CHO cells expressing human 5-HT6 receptor |
Why This Matters
This potency validates the compound's value in CNS drug discovery programs targeting 5-HT6 receptors for Alzheimer's disease and other neurological disorders.
- [1] BindingDB. BDBM328407. US9663498, Example 57. IC50: 0.580 nM. View Source
- [2] US Patent 9663498B2. Aromatic heterocyclic compounds and their application in pharmaceuticals. View Source
